Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4,6-trichlorophenyl ester

Description

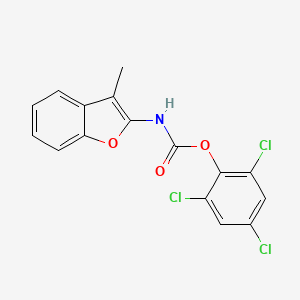

Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4,6-trichlorophenyl ester (hereafter referred to as the "target compound") is a carbamate ester featuring a 3-methyl-2-benzofuranyl group linked to a carbamic acid moiety, which is esterified with a 2,4,6-trichlorophenyl group. This structure confers unique physicochemical and biological properties, making it relevant in synthetic chemistry and pharmacological research.

Properties

CAS No. |

61307-36-6 |

|---|---|

Molecular Formula |

C16H10Cl3NO3 |

Molecular Weight |

370.6 g/mol |

IUPAC Name |

(2,4,6-trichlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate |

InChI |

InChI=1S/C16H10Cl3NO3/c1-8-10-4-2-3-5-13(10)22-15(8)20-16(21)23-14-11(18)6-9(17)7-12(14)19/h2-7H,1H3,(H,20,21) |

InChI Key |

UJBBSSPAIRINCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(OC2=CC=CC=C12)NC(=O)OC3=C(C=C(C=C3Cl)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trichlorophenyl (3-methylbenzofuran-2-yl)carbamate typically involves the reaction of 2,4,6-trichlorophenol with 3-methylbenzofuran-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors to maintain precise control over reaction conditions. The reactants are introduced into the reactor in a specific sequence, and the reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure product purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorophenyl (3-methylbenzofuran-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The trichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism by which 2,4,6-Trichlorophenyl (3-methylbenzofuran-2-yl)carbamate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The trichlorophenyl group and benzofuran moiety contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Features:

- Trichlorophenyl ester: The electron-withdrawing chlorine substituents enhance the electrophilicity of the ester carbonyl, improving stability and resistance to hydrolysis compared to non-halogenated phenyl esters .

Comparison with Structurally Similar Compounds

The target compound is compared below with carbamates and trichlorophenyl esters sharing structural or functional similarities.

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Stability: The 2,4,6-trichlorophenyl group in the target compound enhances hydrolytic stability compared to non-halogenated phenyl esters (e.g., phenyl dodecyl carbamate) due to reduced electron density at the ester carbonyl .

- Thermal Behavior : Trichlorophenyl esters (e.g., tris(2,4,6-trichlorophenyl) phosphate) exhibit high thermal stability, suggesting similar resilience in the target compound .

Research Findings and Trends

- Substituent Effects : The benzofuranyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to pyrazolyl or phenyl analogues, as seen in AChE inhibitors .

- Environmental Impact : Chlorinated phenyl esters (e.g., tris(2,4,6-trichlorophenyl) phosphate) are persistent pollutants; similar environmental concerns may apply to the target compound .

Biological Activity

Carbamic acid, (3-methyl-2-benzofuranyl)-, 2,4,6-trichlorophenyl ester (CAS No. 61307-35-5) is an organic compound notable for its unique structural combination of a trichlorophenyl group and a benzofuran moiety linked through a carbamate. This article explores its biological activity, focusing on its potential applications in medicine and agriculture, as well as its mechanisms of action, toxicity profiles, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C16H10Cl3NO3 |

| Molecular Weight | 370.6 g/mol |

| IUPAC Name | (2,4,6-trichlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate |

| CAS Number | 61307-35-5 |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine in synaptic clefts, affecting muscle contraction and nerve signal transmission.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. The benzofuran moiety is believed to interact with bacterial cell membranes or specific metabolic pathways.

Toxicity and Safety Profile

Research indicates that the compound's toxicity may vary based on dosage and exposure routes. In animal studies, it has shown moderate toxicity levels. For instance:

- A study involving adult male rats exposed to carbamate pesticides indicated significant neurotoxic effects at high doses, emphasizing the need for careful handling and risk assessment in agricultural applications .

Case Studies and Research Findings

- Neurotoxic Effects : A dose-response study on N-methyl carbamate pesticides revealed that exposure led to neurotoxic symptoms in rats. The findings highlighted the compound's potential risks when used in agricultural settings .

- Enzyme Inhibition Studies : Various derivatives of carbamates have been tested for their ability to inhibit AChE and BChE. Notably, some derivatives showed stronger inhibition than established drugs like rivastigmine, suggesting that modifications to the structure could enhance therapeutic efficacy .

- Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit promising antimicrobial properties. For example, studies on related carbamate compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.

Pharmaceutical Applications

Due to its enzyme inhibition properties, there is potential for development as a therapeutic agent for conditions like Alzheimer's disease or other cognitive disorders where AChE inhibition is beneficial.

Agricultural Applications

The compound's potential as a pesticide is notable; however, its toxicity profile necessitates thorough evaluation before widespread use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.